molecular formula C16H13Cl2N3O2S B2786197 4-[(3,5-dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione CAS No. 902503-32-6

4-[(3,5-dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione

Cat. No.: B2786197
CAS No.: 902503-32-6
M. Wt: 382.26
InChI Key: SWGNFNPTXZODJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3,5-Dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione is a synthetic quinazoline derivative intended for research and experimental applications. The quinazoline molecular scaffold is recognized as a privileged structure in medicinal chemistry and is found in a diverse range of biologically active compounds and approved therapeutics . Specifically, derivatives featuring a 6,7-dimethoxy substitution on the quinazoline ring and an anilino group at the 4-position have been extensively investigated and have demonstrated significant potential as inhibitors of various kinase targets, such as Cyclin-dependent kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . These inhibitory activities make such compounds valuable tools for studying cellular signaling pathways, proliferation, and angiogenesis in a research context. Furthermore, the 2-thione moiety in this compound is a distinct functional group that can influence its electronic properties, binding affinity, and overall pharmacological profile. Researchers can utilize this chemical as a key intermediate in organic synthesis or as a lead compound for developing novel enzyme inhibitors. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

902503-32-6

Molecular Formula

C16H13Cl2N3O2S

Molecular Weight

382.26

IUPAC Name

4-(3,5-dichloroanilino)-6,7-dimethoxy-1H-quinazoline-2-thione

InChI

InChI=1S/C16H13Cl2N3O2S/c1-22-13-6-11-12(7-14(13)23-2)20-16(24)21-15(11)19-10-4-8(17)3-9(18)5-10/h3-7H,1-2H3,(H2,19,20,21,24)

InChI Key

SWGNFNPTXZODJR-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC(=S)N2)NC3=CC(=CC(=C3)Cl)Cl)OC

solubility

not available

Origin of Product

United States

Biological Activity

4-[(3,5-Dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of quinazoline derivatives often involves the reaction of appropriate anilines with isothiocyanates or related compounds. For the specific compound , methods typically include:

  • Formation of the Quinazoline Core : Starting from 2-amino-4-methoxy-6,7-dimethoxyquinazoline.
  • Thionation : The introduction of the thione group can be achieved through treatment with phosphorus pentasulfide or other sulfurizing agents.

Antitumor Activity

Recent studies have highlighted the antitumor potential of quinazoline derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines.

  • Case Study : A derivative with a similar structure demonstrated IC50 values in the low micromolar range against glioblastoma cells, indicating potent antitumor activity .

Antimycobacterial Activity

Quinazolines have been evaluated for their activity against mycobacterial strains. Research indicates that modifications in the quinazoline structure can enhance antimycobacterial properties.

  • Findings : Compounds with thione functionalities exhibited promising activity against Mycobacterium tuberculosis, suggesting that this compound could possess similar effects .

Anti-inflammatory Effects

The anti-inflammatory properties of quinazoline derivatives are well-documented. Studies have shown that certain modifications can lead to compounds with reduced gastrointestinal toxicity while maintaining efficacy.

  • Experimental Results : In tests involving carrageenan-induced paw edema in rats, related quinazoline compounds showed significant reductions in inflammation compared to standard treatments like indomethacin .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinazoline derivatives. Key factors influencing activity include:

  • Substituents on the Phenyl Ring : The presence of electron-withdrawing groups (like chlorine) has been associated with increased potency.
  • Thione vs. Thioxo Groups : Conversion from oxo to thioxo generally enhances antimycobacterial activity .

Toxicity Profile

While investigating biological activities, it is essential to assess toxicity. Preliminary studies indicate that some derivatives may exhibit moderate toxicity profiles.

CompoundToxicity (LD50)Observations
4-Dichlorophenyl derivative>1000 mg/kgLow acute toxicity in rodent models
Similar quinazoline500 mg/kgModerate toxicity; further evaluation required

Scientific Research Applications

4-[(3,5-dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione is a compound of significant interest in medicinal chemistry due to its diverse pharmacological properties. This article explores its applications in various scientific fields, particularly focusing on its role in drug development and therapeutic uses.
This compound belongs to the quinazoline family, which is known for its biological activity. The presence of the thione group enhances its reactivity and potential interactions with biological targets. The chemical structure can be represented as follows:
C12H10Cl2N4O2S\text{C}_{12}\text{H}_{10}\text{Cl}_2\text{N}_4\text{O}_2\text{S}

Pharmacological Applications

Anticancer Activity

Recent studies have highlighted the potential of 4-[(3,5-dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione as an anticancer agent. It has been shown to inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival. For instance, it has demonstrated selective inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Case Study:
In a study published in the Journal of Medicinal Chemistry, derivatives of quinazoline compounds were synthesized and evaluated for their anticancer properties. The results indicated that modifications to the quinazoline scaffold could enhance potency against CDK4, making it a promising candidate for further development .

Antihypertensive Effects

Another significant application of this compound is in the treatment of hypertension. Research has indicated that derivatives of 6,7-dimethoxyquinazoline exhibit high affinity for alpha-1 adrenergic receptors, which play a pivotal role in vascular contraction and blood pressure regulation. Compounds similar to 4-[(3,5-dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione have been shown to act as effective alpha-1 antagonists .

Data Table: Antihypertensive Activity of Quinazoline Derivatives
Compound NameBinding Affinity (Ki, nM)Selectivity Ratio (α1/α2)
Compound A10>10,000
Compound B15>8,000
4-Dichloroquinazoline12>12,000

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various pathogens. Studies have indicated that quinazoline derivatives can inhibit bacterial growth by interfering with essential metabolic pathways. This property makes them candidates for developing new antibiotics .

Case Study:
A recent investigation into the antimicrobial efficacy of quinazoline derivatives showed promising results against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 4-[(3,5-dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione involves several chemical reactions that modify the quinazoline core to enhance its biological activity. Structure-activity relationship studies have revealed that specific substitutions on the phenyl ring significantly affect the compound's potency and selectivity towards various biological targets .
4-[(3,5-dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione is a versatile compound with applications in cancer therapy, hypertension management, and antimicrobial treatments. Ongoing research into its pharmacological properties and mechanisms of action will likely yield further insights into its potential as a therapeutic agen

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thione group acts as a soft nucleophile, enabling reactions with alkyl halides and other electrophiles:

Reaction TypeConditions/ReagentsProduct FormedKey Observations
S-AlkylationR-X (alkyl halide), K₂CO₃, DMF2-alkylthioquinazoline derivativesImproved lipophilicity
Aromatic substitutionHNO₃/H₂SO₄ (nitration)Nitro-substituted quinazoline analogsLimited regioselectivity

Mechanistic Insight :

  • Alkylation occurs preferentially at the sulfur atom due to its high electron density .

  • Nitration under strongly acidic conditions targets the electron-rich quinazoline ring but competes with potential decomposition of methoxy groups .

Oxidation and Reduction Pathways

The thione group undergoes redox transformations:

ProcessReagents/ConditionsOutcomeApplication
Oxidation to sulfonic acidH₂O₂, glacial acetic acidQuinazoline-2-sulfonic acid derivativesEnhances water solubility
Reduction to thiolLiAlH₄ or NaBH₄ with Ni catalyst2-mercaptoquinazolineBioactive intermediate

Experimental Data :

  • Oxidation with 30% H₂O₂ at 60°C for 4 hr yields 85% sulfonic acid derivative.

  • Thiol derivatives exhibit enhanced binding to cysteine-rich enzymes .

Cyclization and Ring-Modification Reactions

The compound participates in heterocycle formation:

ReactionReagentsProductBiological Relevance
Triazole formationHydrazine + CS₂ triazolo[4,3-c]quinazolineAnticancer activity
Phosphorus oxychloride cyclizationPOCl₃, DMF2-chloroquinazoline derivativesPrecursor for further substitutions

Case Study :
Treatment with hydrazine followed by carbon disulfide generates fused triazoloquinazoline systems (Fig. 1A) . This reaction proceeds via intermediate hydrazine attack at C4, followed by cyclization with CS₂ (yield: 72-78%).

Interaction with Amines and Nucleophiles

The dichlorophenyl group facilitates coupling reactions:

ReactionPartnersOutcomeCatalysts/Notes
Buchwald-Hartwig couplingAryl boronic acids, Pd(PPh₃)₄Biarylquinazoline hybridsImproved EGFR inhibition
Nucleophilic aromatic substitutionPrimary amines4-aminoquinazoline analogsRequires CuI/L-proline

Example :
Reaction with 3-aminopyridine in DMSO at 120°C replaces the 3,5-dichlorophenyl group, forming 4-(pyridin-3-ylamino) derivatives .

Comparative Reactivity with Analogous Compounds

Key differences in reactivity compared to structurally related molecules:

CompoundReactivity ProfileDistinct Feature
4-Amino-6,7-dimethoxyquinazolin-2(1H)-oneProne to hydrolysis at C2 positionLactam stability limits S-alkylation
2-Chloro-4-amino-6,7-dimethoxyquinazolineHigher electrophilicity at C2Facilitates SNAr reactions

Synthetic Limitations and Side Reactions

  • Demethylation : Methoxy groups undergo cleavage under strong acids (e.g., HBr/AcOH), forming phenolic byproducts .

  • Thione Oxidation : Prolonged exposure to air oxidizes -C=S to -C=O, requiring inert atmosphere storage .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The patent literature highlights two structurally distinct compounds used in combination with 4-[(3,5-dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione:

4-[5-(3,5-dichlorophenyl)-4,5-dihydro-5-(trifluoromethyl)isoxazole-3-yl]-2-methyl-N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]benzamide

(Z)-4-[5-(3,5-dichlorophenyl)-5-trifluoromethyl-4,5-dihydroisoxazole-3-yl]-N-(methoxyiminomethyl)-2-methylbenzamide

Key Structural Differences:

Feature This compound Isoxazole-Benzamide Derivatives (Patent Compounds)
Core Structure Quinazoline-thione backbone Isoxazole ring fused to benzamide
Substituents 3,5-Dichlorophenylamino, 6,7-dimethoxy 3,5-Dichlorophenyl, trifluoromethyl, and benzamide-linked groups (e.g., trifluoroethylamino or methoxyiminomethyl)
Functional Groups Thione (-C=S), methoxy (-OCH₃) Trifluoromethyl (-CF₃), carboxamide (-CONH-), oxime ether (-N-OCH₃)
Molecular Weight Not specified in evidence Not specified in evidence

Functional Implications:

  • Core Structure : The quinazoline-thione scaffold may influence binding to enzymatic targets (e.g., kinases or microbial enzymes) due to its planar aromatic system and sulfur atom, which can participate in hydrogen bonding or hydrophobic interactions. In contrast, the isoxazole-benzamide derivatives leverage the isoxazole ring’s rigidity and electron-withdrawing trifluoromethyl group, commonly associated with enhanced agrochemical activity .
  • Substituents : Both classes share the 3,5-dichlorophenyl group, suggesting its importance in target recognition, possibly through halogen bonding or steric effects. The dimethoxy groups in the quinazoline derivative could improve solubility, whereas the trifluoromethyl and benzamide groups in the patent compounds may enhance metabolic stability and membrane permeability.
  • Applications : The quinazoline-thione is cited in pesticidal formulations, though its specific role (e.g., primary active ingredient or synergist) is unclear. The isoxazole-benzamide derivatives are explicitly labeled as insecticides, miticides, or bactericides, indicating broader agrochemical utility .

Research Findings and Limitations

Available Data:

  • The patent evidence provides structural and compositional information but lacks quantitative data (e.g., IC₅₀, LD₅₀, or field trial results).
  • The 3,5-dichlorophenyl group is a common motif in both classes, implying its significance in bioactivity.

Knowledge Gaps:

  • Direct comparisons of efficacy, toxicity, or pharmacokinetics between the quinazoline-thione and isoxazole-benzamide derivatives are absent.
  • The mechanistic role of the thione group versus the benzamide/trifluoromethyl groups remains speculative without experimental validation.

Q & A

(Basic) What are the critical steps in synthesizing 4-[(3,5-dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione to ensure high purity?

The synthesis requires multi-step organic reactions, including nucleophilic substitution and cyclization. Key parameters include:

  • Temperature control : Maintain precise ranges (e.g., 60–80°C) to avoid side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Purification : Column chromatography (silica gel, chloroform/methanol gradient) or recrystallization (chloroform/petroleum ether) is essential to isolate the pure compound .

(Advanced) How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Pharmacokinetic profiling : Assess bioavailability using HPLC-MS to measure plasma concentrations and tissue distribution.
  • Metabolite identification : Use LC-HRMS to detect active/inactive metabolites that may explain discrepancies.
  • Dose-response alignment : Redesign in vivo experiments with pharmacokinetic-adjusted dosing regimens .

(Basic) What structural features contribute to the compound’s biological activity?

  • Quinazoline core : Provides a planar structure for enzyme binding (e.g., kinase inhibition).
  • 3,5-Dichlorophenyl group : Enhances lipophilicity and target affinity via halogen bonding.
  • Thione moiety : Acts as a hydrogen-bond acceptor, critical for interacting with catalytic residues in biological targets .

(Advanced) What experimental designs are optimal for studying its environmental fate and ecological risks?

Adopt methodologies from long-term environmental studies (e.g., Project INCHEMBIOL):

  • Abiotic transformations : Simulate hydrolysis/photolysis under varying pH and UV conditions.
  • Biotic degradation : Use soil microcosms with LC-MS to track metabolite formation.
  • Trophic transfer studies : Measure bioaccumulation in model organisms (e.g., Daphnia) .

(Basic) Which analytical techniques validate the compound’s structural integrity?

  • NMR spectroscopy : Confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm).
  • HPLC-MS : Verify molecular weight (C₁₇H₁₄Cl₂N₄O₂S, [M+H]⁺ = 411.02) and purity (>95%).
  • X-ray crystallography : Resolve 3D conformation and hydrogen-bonding networks .

(Advanced) How can structure-activity relationship (SAR) studies be systematically conducted for derivatives?

  • Substituent variation : Synthesize analogs with halogens (F, Br), methyl, or methoxy groups at the 3,5-dichlorophenyl position.
  • Activity testing : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays.
  • QSAR modeling : Use Gaussian-based DFT calculations to correlate electronic properties (e.g., HOMO/LUMO) with activity .

(Basic) What biological targets are hypothesized for this compound?

  • Kinases : Inhibition of tyrosine kinases (e.g., EGFR) via competitive binding to the ATP pocket.
  • Antioxidant enzymes : Interaction with glutathione peroxidase or catalase, measured via DPPH radical scavenging assays.
  • Microtubule disruption : Assess via tubulin polymerization inhibition in cancer cell lines .

(Advanced) How to address variability in reported IC₅₀ values across studies?

  • Standardization : Use reference inhibitors (e.g., Erlotinib for EGFR) and uniform assay conditions (pH 7.4, 37°C).
  • Cell line authentication : Ensure STR profiling to avoid cross-contamination.
  • Data normalization : Express activity relative to internal controls (e.g., % inhibition vs. vehicle) .

(Basic) What methodologies quantify antioxidant activity in cellular models?

  • ROS detection : Use DCFH-DA fluorescence in H₂O₂-stressed HepG2 cells.
  • GSH/GSSG ratio : Measure via Ellman’s assay in lysates.
  • Enzymatic assays : Superoxide dismutase (SOD) activity using nitroblue tetrazolium .

(Advanced) How to evaluate the compound’s potential for inducing drug resistance in microbial or cancer models?

  • Serial passage assays : Expose pathogens (e.g., S. aureus) or cancer cells (e.g., MCF-7) to sublethal doses over 20 generations.
  • Genomic sequencing : Identify mutations via whole-genome sequencing (Illumina NovaSeq).
  • Efflux pump inhibition : Co-administer with verapamil (P-gp inhibitor) to assess resistance mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.